molecular formula C19H15F2N3O B14219182 Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- CAS No. 821784-15-0

Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-

Cat. No.: B14219182
CAS No.: 821784-15-0
M. Wt: 339.3 g/mol
InChI Key: KJOWBXYKYMKKRH-UHFFFAOYSA-N
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Description

Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core, substituted with a 3-pyridinyl group and a 3,4-difluorophenylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]-.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, solvent-free methods and green chemistry principles are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions are possible, particularly at the pyridinyl and phenyl rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 3-[5-[[(3,4-difluorophenyl)methyl]amino]-3-pyridinyl]- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

821784-15-0

Molecular Formula

C19H15F2N3O

Molecular Weight

339.3 g/mol

IUPAC Name

3-[5-[(3,4-difluorophenyl)methylamino]pyridin-3-yl]benzamide

InChI

InChI=1S/C19H15F2N3O/c20-17-5-4-12(6-18(17)21)9-24-16-8-15(10-23-11-16)13-2-1-3-14(7-13)19(22)25/h1-8,10-11,24H,9H2,(H2,22,25)

InChI Key

KJOWBXYKYMKKRH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)N)C2=CC(=CN=C2)NCC3=CC(=C(C=C3)F)F

Origin of Product

United States

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